

2,4-Dimethylanisole as a Fragrance Ingredient: A Technical Guide

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Compound of Interest

Compound Name: **2,4-Dimethylanisole**

Cat. No.: **B1585114**

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Introduction

2,4-Dimethylanisole (CAS No. 6738-23-4), also known as 1-methoxy-2,4-dimethylbenzene, is an aromatic ether compound utilized in the fragrance and flavor industry for its characteristic spicy and herbaceous aroma.^{[1][2]} As with all fragrance ingredients, a thorough understanding of its physicochemical properties, toxicological profile, and metabolic fate is essential for ensuring its safe use in consumer products. This technical guide provides an in-depth overview of **2,4-Dimethylanisole**, summarizing key quantitative data, detailing relevant experimental protocols for safety assessment, and visualizing important biological and experimental pathways.

Physicochemical and Toxicological Data

A comprehensive summary of the known quantitative data for **2,4-Dimethylanisole** is presented below. These tables provide a clear comparison of its physical and chemical characteristics, as well as its toxicological endpoints.

Table 1: Physicochemical Properties of 2,4-Dimethylanisole

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ O	[1][3]
Molecular Weight	136.19 g/mol	[1][3]
Appearance	Colorless liquid	[1][4]
Odor Profile	Spicy, herbaceous	[1][2]
Boiling Point	191-193 °C at 760 mmHg	[1][5]
Density	0.963 - 0.974 g/cm ³ at 16-25 °C	[1][4]
Refractive Index	1.512 - 1.516 at 20 °C	[1][2]
Flash Point	63 °C (145.4 °F)	[5]
Water Solubility	Slightly soluble	[2][4]
logP (o/w)	3.141 (estimated)	[2]

Table 2: Toxicological Data for 2,4-Dimethylanisole

Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat (male and female)	Oral	> 2000 mg/kg	[6]
Acute Dermal Toxicity (LD50)	Data not available	Dermal	-	
Skin Irritation	Data not available	Dermal	Causes skin irritation (GHS classification)	[7][8]
Eye Irritation	Data not available	Ocular	Causes serious eye damage (GHS classification)	[7][8]
Skin Sensitization (LLNA EC3)	Data not available	Dermal	-	
Repeated Dose Toxicity (NOAEL)	Data not available	-	-	

GHS: Globally Harmonized System of Classification and Labelling of Chemicals. LLNA: Local Lymph Node Assay. NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

The safety assessment of fragrance ingredients relies on a battery of validated in vitro and in chemico assays to minimize animal testing. Below are detailed methodologies for key experiments relevant to the evaluation of **2,4-Dimethylanisole**.

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with a test chemical, modeling the molecular initiating event of skin sensitization.[3][9][10]

Methodology (based on OECD TG 442C):

- Peptide Solutions: Prepare solutions of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) and a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) in a suitable buffer (e.g., phosphate buffer).
- Test Chemical Preparation: Dissolve **2,4-Dimethylanisole** in a suitable solvent (e.g., acetonitrile) to a final concentration of 100 mM.
- Incubation: Mix the test chemical solution with each peptide solution at a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate for 24 hours at 25°C with shaking.
- Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm to determine the percentage of peptide depletion relative to a reference control.
- Prediction Model: The mean of the cysteine and lysine depletion values is used to classify the reactivity of the substance (minimal, low, moderate, or high), which informs the prediction of sensitization potential.[11]

KeratinoSens™ Assay for Skin Sensitization

The KeratinoSens™ assay is an in vitro method that measures the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in human keratinocytes, which is a key event in skin sensitization.[4][12][13][14][15]

Methodology (based on OECD TG 442D):

- Cell Culture: Culture KeratinoSens™ cells (immortalized human keratinocytes, HaCaT, transfected with a luciferase reporter gene under the control of an ARE element) in 96-well plates.
- Test Chemical Exposure: Expose the cells to a range of concentrations of **2,4-Dimethylanisole** (typically 12 concentrations from 0.98 to 2000 µM) for 48 hours.
- Luciferase Activity Measurement: After exposure, lyse the cells and measure the luciferase activity using a luminometer.

- Cytotoxicity Assessment: Concurrently, assess cell viability using a method like the MTT assay to ensure that luciferase induction is not due to cytotoxicity.
- Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold ($I_{max} > 1.5$ -fold) at a concentration that does not cause significant cytotoxicity (cell viability > 70%).

Human Cell Line Activation Test (h-CLAT) for Skin Sensitization

The h-CLAT is an in vitro assay that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) in response to a test chemical, mimicking dendritic cell activation.[\[2\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Methodology (based on OECD TG 442E):

- Cell Culture: Culture THP-1 cells in a suitable medium.
- Test Chemical Exposure: Expose the cells to a range of concentrations of **2,4-Dimethylanisole** for 24 hours.
- Cell Staining: After exposure, stain the cells with fluorescently labeled antibodies against CD86 and CD54.
- Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the expression levels of CD86 and CD54.
- Data Analysis: A substance is classified as a sensitizer if the expression of CD86 and/or CD54 is upregulated above a certain threshold at concentrations that are not overly cytotoxic.

Neutral Red Uptake (NRU) Cytotoxicity Assay

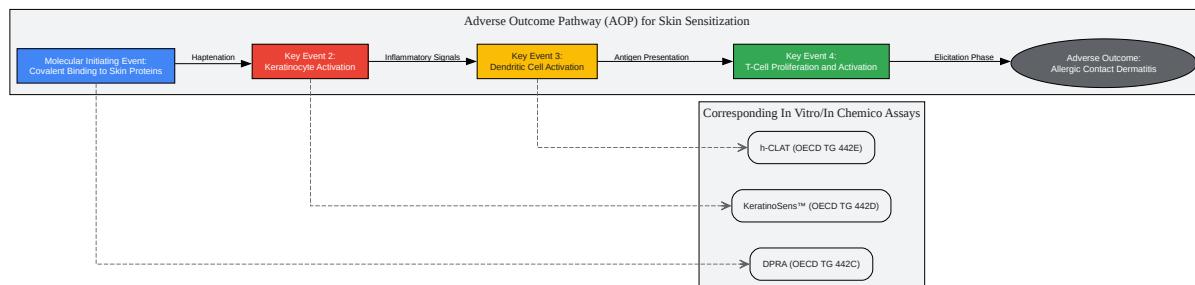
The NRU assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[\[1\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Methodology:

- Cell Seeding: Seed a suitable cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in a 96-well plate and incubate overnight.
- Test Chemical Exposure: Expose the cells to a range of concentrations of **2,4-Dimethylanisole** for a defined period (e.g., 24 hours).
- Neutral Red Incubation: Remove the test chemical and incubate the cells with a medium containing neutral red for approximately 2-3 hours.
- Dye Extraction: Wash the cells and then extract the incorporated dye using a destain solution (e.g., a mixture of ethanol and acetic acid).
- Spectrophotometric Measurement: Measure the absorbance of the extracted dye at 540 nm. The reduction in neutral red uptake compared to a control is proportional to the cytotoxicity of the substance.

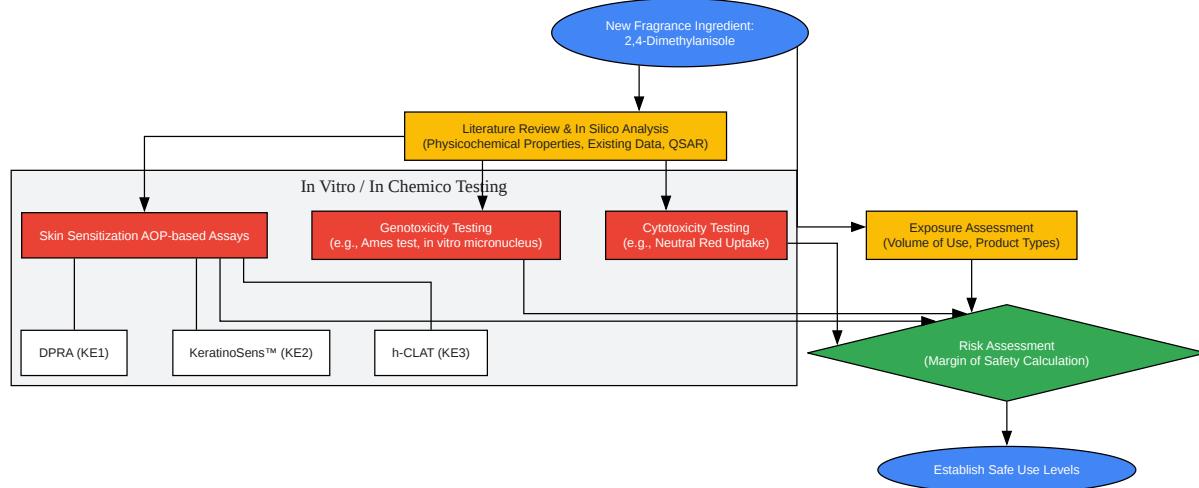
Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological mechanisms and the safety assessment process, the following diagrams have been generated using the Graphviz DOT language.



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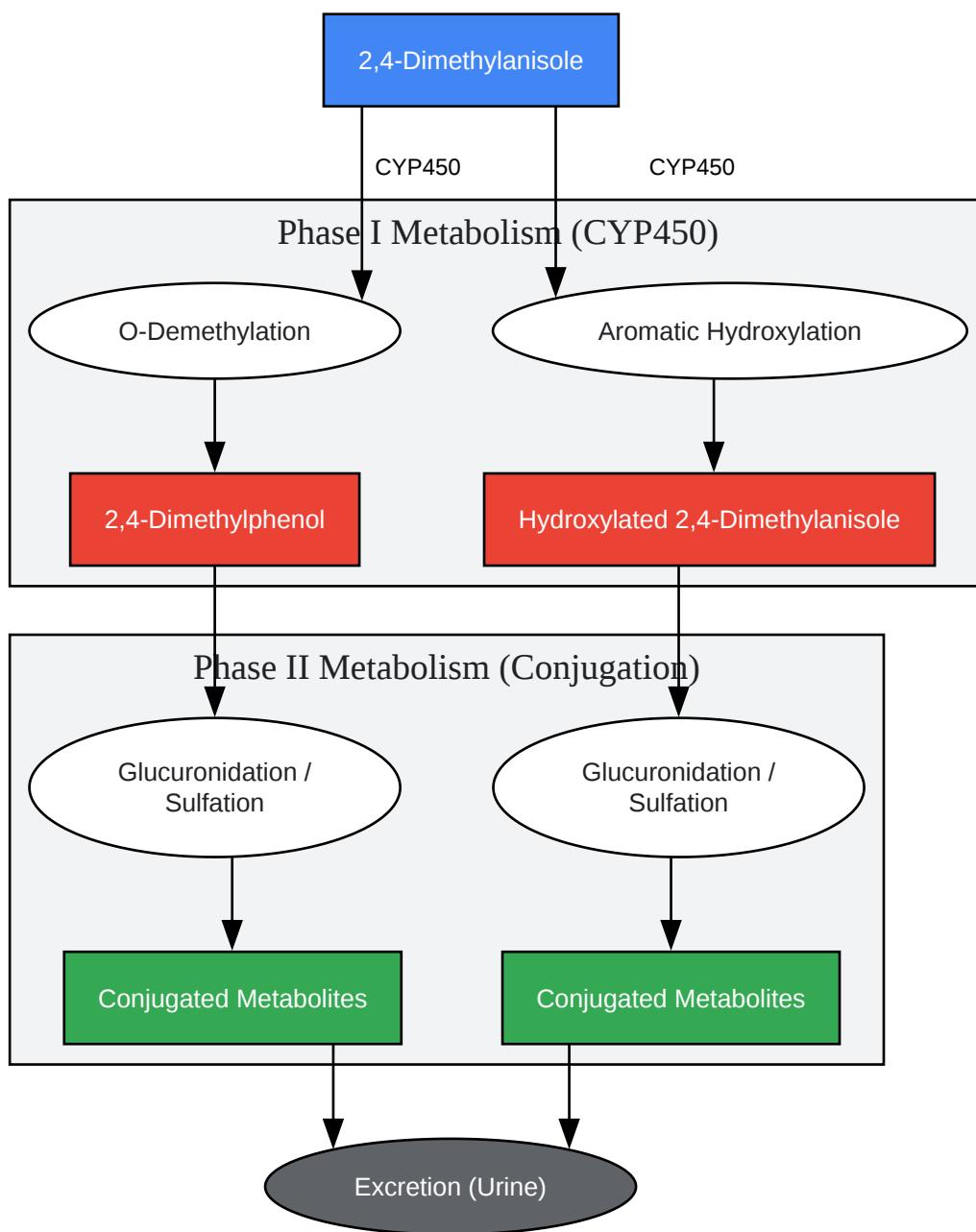
Caption: Adverse Outcome Pathway for Skin Sensitization and corresponding assays.

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Caption: Workflow for the safety assessment of a fragrance ingredient.

Putative Metabolic Pathway of 2,4-Dimethylanisole

While specific metabolic studies on **2,4-Dimethylanisole** are not readily available, its metabolism can be inferred from that of other methoxybenzenes and dimethylanilines.^{[7][17][23]} The primary metabolic routes are likely to involve O-demethylation and aromatic hydroxylation, catalyzed by cytochrome P450 enzymes, followed by conjugation reactions.



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Caption: Putative metabolic pathway of **2,4-Dimethylanisole**.

Conclusion

2,4-Dimethylanisole is a fragrance ingredient with well-characterized physicochemical properties. While a complete toxicological dataset for this specific molecule is not publicly available, the fragrance industry employs a robust, science-based safety assessment process that relies on a combination of *in silico* analysis, *in chemico*, and *in vitro* testing. The detailed

experimental protocols and workflows provided in this guide offer a framework for the safety evaluation of **2,4-Dimethylanisole** and other fragrance ingredients, aligning with modern, non-animal testing paradigms. Further research to fill the existing data gaps for **2,4-Dimethylanisole** would provide a more complete understanding of its safety profile.

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